![molecular formula C21H25N3O4S B14021220 BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)
BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a sulfamoyl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the sulfamoyl group and the carbamate linkage. Common reagents used in these steps include indole, methylsulfonyl chloride, and benzyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfamoyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE involves its interaction with specific molecular targets. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfamoyl group may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-METHYLSULFAMOYL INDOLE DERIVATIVES: These compounds share the indole and sulfamoyl groups but differ in the substituents attached to the indole ring.
CARBAMATE DERIVATIVES: Compounds with carbamate linkages but different aromatic or aliphatic groups.
Uniqueness: BENZYL METHYL(2-(5-((N-METHYLSULFAMOYL)METHYL)-1H-INDOL-3-YL)ETHYL)CARBAMATE is unique due to its combination of an indole moiety, a sulfamoyl group, and a carbamate linkage. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H25N3O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
benzyl N-methyl-N-[2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C21H25N3O4S/c1-22-29(26,27)15-17-8-9-20-19(12-17)18(13-23-20)10-11-24(2)21(25)28-14-16-6-4-3-5-7-16/h3-9,12-13,22-23H,10-11,14-15H2,1-2H3 |
InChI Key |
VRHRTESHHCXDLN-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



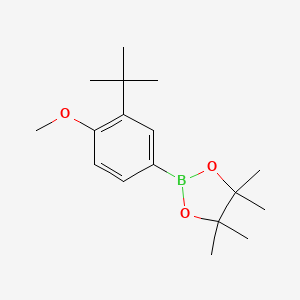
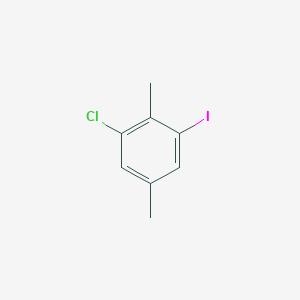
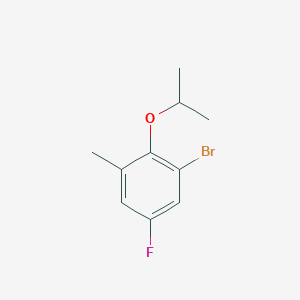
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
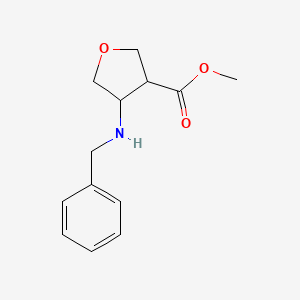
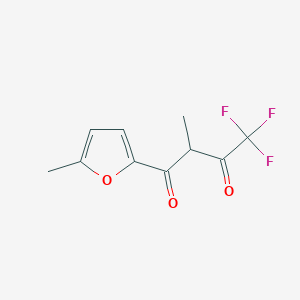
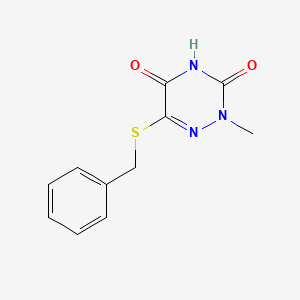
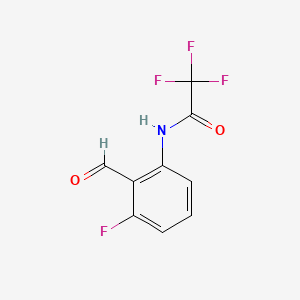
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)

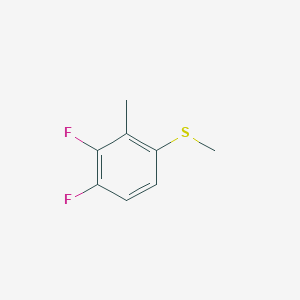
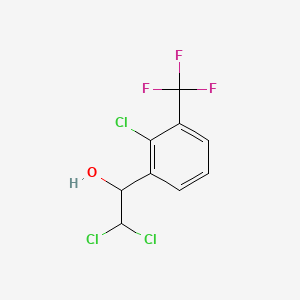
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
